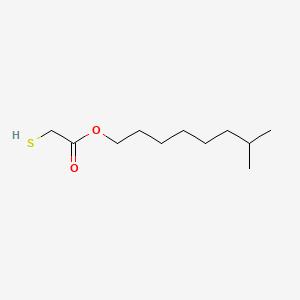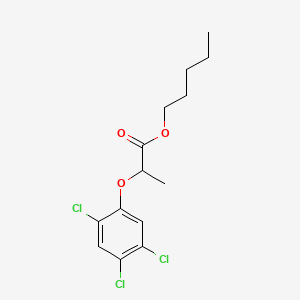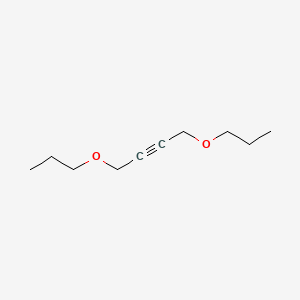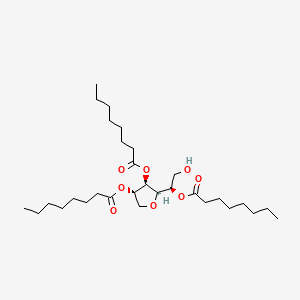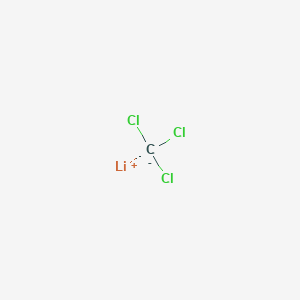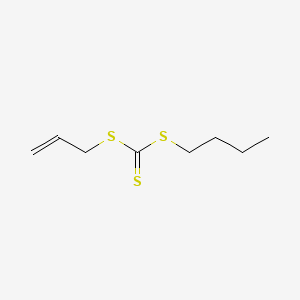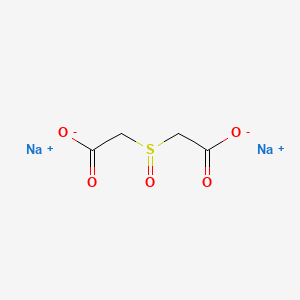
Disodium 2,2'-sulphinylbisacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 2,2’-sulphinylbisacetate is a chemical compound with the molecular formula C4H4Na2O5S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two sodium ions, a sulphinyl group, and two acetate groups, making it a versatile reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of disodium 2,2’-sulphinylbisacetate typically involves the reaction of 2,2’-sulphinylbisacetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base, resulting in the formation of the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and high yield.
Industrial Production Methods: In industrial settings, the production of disodium 2,2’-sulphinylbisacetate is scaled up by using large reactors and continuous flow processes. The raw materials, 2,2’-sulphinylbisacetic acid and sodium hydroxide, are fed into the reactor in a controlled manner. The reaction mixture is continuously stirred and monitored for pH and temperature. The product is then purified through crystallization or filtration to obtain the pure disodium salt.
化学反応の分析
Types of Reactions: Disodium 2,2’-sulphinylbisacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol compounds. Substitution reactions can result in the formation of various substituted acetates.
科学的研究の応用
Disodium 2,2’-sulphinylbisacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfone and sulfoxide compounds.
Biology: The compound is utilized in biochemical assays and as a buffer component in various biological experiments.
Industry: Disodium 2,2’-sulphinylbisacetate is employed in the manufacturing of specialty chemicals and as a stabilizer in polymer production.
作用機序
The mechanism of action of disodium 2,2’-sulphinylbisacetate involves its ability to participate in redox reactions and form stable complexes with various substrates. The sulphinyl group acts as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to interact with different molecular targets. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins.
類似化合物との比較
- Disodium 2,2’-sulfinylbispropionate
- Disodium 2,2’-sulfinylbisbutyrate
- Disodium 2,2’-sulfinylbisvalerate
特性
CAS番号 |
40735-73-7 |
|---|---|
分子式 |
C4H4Na2O5S |
分子量 |
210.12 g/mol |
IUPAC名 |
disodium;2-(carboxylatomethylsulfinyl)acetate |
InChI |
InChI=1S/C4H6O5S.2Na/c5-3(6)1-10(9)2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
InChIキー |
RODVMCZULATFDE-UHFFFAOYSA-L |
正規SMILES |
C(C(=O)[O-])S(=O)CC(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


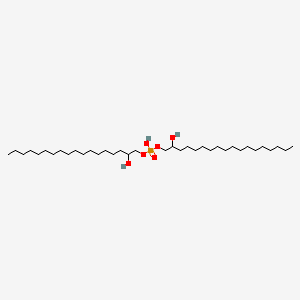

![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)


